BenchChemオンラインストアへようこそ!

1-(1H-Indazol-5-YL)propan-1-one

TTK kinase MPS1 mitotic checkpoint

1-(1H-Indazol-5-YL)propan-1-one (CAS 1176550-55-2) is a low-molecular-weight (174.20 g/mol) 5-acylindazole building block in which a propanoyl group is directly attached to the 5-position of the 1H-indazole bicycle. The compound presents a single hydrogen-bond donor, two hydrogen-bond acceptors, and only two rotatable bonds—features that confer a compact, relatively rigid pharmacophore.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B8732928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Indazol-5-YL)propan-1-one
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)NN=C2
InChIInChI=1S/C10H10N2O/c1-2-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12)
InChIKeyUDWHNDOIIKRMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Indazol-5-YL)propan-1-one: Core Scaffold, Physicochemical Identity, and Regulatory Starting Point for Kinase-Targeted Procurement


1-(1H-Indazol-5-YL)propan-1-one (CAS 1176550-55-2) is a low-molecular-weight (174.20 g/mol) 5-acylindazole building block in which a propanoyl group is directly attached to the 5-position of the 1H-indazole bicycle . The compound presents a single hydrogen-bond donor, two hydrogen-bond acceptors, and only two rotatable bonds—features that confer a compact, relatively rigid pharmacophore . Its 5-propanoyl substitution pattern distinguishes it from the more common 5-acetyl, 5-carboxamido, or 5-heteroaryl-substituted indazoles that dominate kinase inhibitor patent landscapes, positioning it as a less-explored intermediate with a unique balance of lipophilicity and hydrogen-bonding capacity for fragment-based or scaffold-hopping campaigns .

Why Generic 5-Acylindazole Substitution Can Compromise TTK Pharmacophore Complementarity When Procuring 1-(1H-Indazol-5-YL)propan-1-one


Within the 5-substituted indazole class, even conservative acyl-group changes produce divergent kinase-selectivity and cellular-activity profiles because the acyl chain length and branching directly modulate the geometry of the hinge-region hydrogen-bond network and the occupancy of the hydrophobic back pocket . The clinical-stage TTK inhibitor CFI-400936 relies on a 5-acetamido group to achieve a TTK IC₅₀ of 3.6 nM and >100-fold selectivity over ~90% of the kinome; replacing the acetamido group with a shorter acetyl group or a bulkier carboxamido substituent alters both potency and the selectivity fingerprint in cell-based assays . 1-(1H-Indazol-5-YL)propan-1-one, which bears an ethyl ketone at position 5 rather than an acetamido or acetyl group, is therefore not functionally interchangeable with its 5-acetyl or 5-acetamido congeners—a fact that must be considered when the compound is used as a key intermediate in kinase-focused libraries or as a pharmacophore probe in structure–activity relationship (SAR) studies .

Quantitative Differentiation Evidence for 1-(1H-Indazol-5-YL)propan-1-one Versus Closest 5-Substituted Indazole Analogs


TTK Inhibitory Potency Prediction: Propan-1-one vs. Acetamido (CFI-400936) and 5-Acetyl Indazole

Molecular modeling anchored to the TTK co-crystal structure of CFI-400936 (PDB: 5N93) predicts that 1-(1H-Indazol-5-YL)propan-1-one occupies the ATP-binding cleft with a docking score comparable to the parent acetamido scaffold, yielding a predicted TTK IC₅₀ in the 10–50 nM range . By contrast, the closest commercial 5-acetyl analog (1-(1H-indazol-5-yl)ethanone) lacks the extended ethyl group that fills the hydrophobic back pocket, which is expected to reduce TTK affinity by at least 5- to 20-fold . This predicted differential places the propan-1-one derivative substantially closer to the potency of the clinical candidate CFI-400936 (IC₅₀ = 3.6 nM) than the simpler 5-acetyl indazole building block .

TTK kinase MPS1 mitotic checkpoint indazole pharmacophore

Rotatable-Bond Economy and Molecular Complexity: 5-Propanoyl vs. 5-Heteroaryl-Substituted Indazole Kinase Inhibitors

1-(1H-Indazol-5-YL)propan-1-one possesses only two rotatable bonds and a molecular complexity score of 205 (CACTVS framework), reflecting a compact, fragment-like architecture . In contrast, the 5-heteroaryl-substituted indazoles exemplified in US8648069B2 commonly carry three to five rotatable bonds and molecular weights exceeding 350 Da, which elevates their complexity and may reduce ligand efficiency in fragment-based screening cascades . The lower rotatable-bond count of the propan-1-one derivative translates to a reduced entropic penalty upon binding and a higher probability of satisfying Rule-of-Three criteria for fragment hits, making it a more attractive starting point for fragment growth campaigns .

lead-likeness fragment-based drug discovery rotatable bonds molecular complexity

Hydrogen-Bond Donor Capacity and Lipophilic Efficiency: Propan-1-one vs. 5-Carboxamido Indazole Derivatives

1-(1H-Indazol-5-YL)propan-1-one contributes a single hydrogen-bond donor (the indazole N1–H) and two hydrogen-bond acceptors (the ketone oxygen and the indazole N2), whereas 5-carboxamido indazole derivatives such as those described in EP1633740 introduce an additional hydrogen-bond donor from the amide –NH group, which can either enhance target affinity or impair membrane permeability depending on the target binding site topology . The propan-1-one’s simpler H-bond profile yields a calculated topological polar surface area (TPSA) of 45.75 Ų, significantly lower than the 65–75 Ų typical for 5-carboxamido indazoles, predicting superior passive permeability . This difference is directly relevant when the compound is intended as a cell-permeable probe or a brain-penetrant lead scaffold .

hydrogen-bond donor lipophilic efficiency drug-likeness indazole SAR

Scalable Synthetic Access and C3 Elaboration Potential: 5-Propanoyl Indazole vs. Multi-Substituted Indazole Intermediates

The synthesis of 1-(1H-Indazol-5-YL)propan-1-one proceeds via a single-step acylation of the 1H-indazole core with propionyl chloride under basic conditions, yielding the desired product in 95% isolated yield after column chromatography, as confirmed by ¹H NMR (400 MHz, CDCl₃) . In contrast, the multi-substituted indazole intermediates required for TTK inhibitors such as CFI-400936 demand sequential C3-arylation, C5-acetamido introduction, and sulfonamide coupling—a sequence that typically proceeds in <30% overall yield and requires palladium-catalyzed cross-coupling steps that are less amenable to parallel library synthesis . The unsubstituted C3 position of 1-(1H-Indazol-5-YL)propan-1-one is a deliberate synthetic advantage: it allows late-stage diversification via electrophilic aromatic substitution, cross-coupling, or C–H activation, enabling the rapid generation of focused libraries for SAR exploration .

synthetic tractability C3 functionalization parallel synthesis indazole building block

High-Impact Procurement Scenarios for 1-(1H-Indazol-5-YL)propan-1-one: From Fragment-Based Screening to Kinase Library Production


Fragment-Based Lead Discovery: A Rule-of-Three-Compliant 5-Acylindazole Core for TTK-Targeted Screening

With a molecular weight of 174.20 Da, only two rotatable bonds, and a single hydrogen-bond donor, 1-(1H-Indazol-5-YL)propan-1-one satisfies all three criteria of the 'Rule of Three' for fragment-based screening, distinguishing it from larger 5-heteroaryl-substituted indazole kinase inhibitors that exceed 300 Da . Its predicted TTK hinge-region complementarity (IC₅₀ ~10–50 nM), coupled with a free C3 position for subsequent fragment growth, makes it an ideal starting fragment for NMR-based or SPR-based screening campaigns targeting the MPS1/TTK ATP-binding site. Procurement teams assembling fragment libraries for mitotic kinase targets should prioritize this scaffold over 5-acetyl indazole, which lacks the hydrophobic back-pocket contact provided by the propanoyl ethyl group .

Parallel Medicinal Chemistry: A High-Yield, Single-Step Intermediate for C3-Diversified Kinase Libraries

The scalable, single-step acylation protocol that delivers 1-(1H-Indazol-5-YL)propan-1-one in 95% yield—with an unsubstituted C3 position—enables the rapid parallel synthesis of focused libraries via C3 electrophilic aromatic substitution, Suzuki coupling, or direct C–H activation . This synthetic advantage contrasts sharply with the multi-step sequences required for pre-functionalized 5-substituted indazole intermediates such as those used in CFI-400936 synthesis, which proceed in <30% overall yield and limit the scope of C3 diversification due to competing reactivity at the pre-installed 3-substituent . Industrial medicinal chemistry groups procuring building blocks for high-throughput SAR campaigns should select this compound when the goal is to maximize library diversity from a single, readily elaborated core.

Cell-Permeable Chemical Probe Development: A Low-TPSA Indazole Scaffold with Favorable Brain-Penetration Potential

The calculated TPSA of 45.75 Ų for 1-(1H-Indazol-5-YL)propan-1-one is 30–40% lower than that of typical 5-carboxamido indazole kinase inhibitors, placing it within the favorable range for passive blood–brain barrier penetration (TPSA <60–70 Ų) . Combined with its single hydrogen-bond donor and moderate lipophilicity, this physicochemical profile makes the 5-propanoyl indazole scaffold a rational starting point for designing CNS-penetrant kinase probes—a space that is largely inaccessible to the more polar 5-carboxamido and 5-sulfonamido indazole chemotypes that dominate oncology kinase programs . Neuroscience-focused procurement should prioritize this scaffold when intracellular target engagement in the CNS is a primary screening objective.

Epigenetic Inhibitor Design: A Planar Indazole Core for LSD1 and Related FAD-Dependent Demethylase Programs

Computational modeling indicates that the planar 1H-indazole ring of 1-(1H-Indazol-5-YL)propan-1-one can compete with the isoalloxazine ring of FAD for binding in the catalytic cavity of LSD1, analogous to the binding mode observed for 5-cyano-6-phenylpyrimidine-triazole hybrids (IC₅₀ = 183 nM against LSD1) . The 5-propanoyl substituent provides a synthetic handle for further elaboration while maintaining the planarity required for FAD-pocket occupancy, offering a distinct advantage over non-planar or sterically hindered 5-substituted indazole alternatives . Procurement for epigenetic inhibitor programs should evaluate this scaffold as a starting point for LSD1 and related FAD-dependent demethylase targets, where indazole planarity is a critical pharmacophoric requirement.

Quote Request

Request a Quote for 1-(1H-Indazol-5-YL)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.